molecular formula C18H17Cl2N3O2 B2916943 4-(3-(2,6-Dichlorophenyl)propanoyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2192745-17-6

4-(3-(2,6-Dichlorophenyl)propanoyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No. B2916943
CAS RN: 2192745-17-6
M. Wt: 378.25
InChI Key: LCUZEBRBIMVDDQ-UHFFFAOYSA-N
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Description

4-(3-(2,6-Dichlorophenyl)propanoyl)-1-(pyridin-3-yl)piperazin-2-one, also known as DSP-4, is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. DSP-4 is a selective noradrenergic neurotoxin that has been used to investigate the role of the noradrenergic system in a variety of physiological and behavioral processes.

Scientific Research Applications

Molecular Interaction and Pharmacological Activity

  • The molecular interaction of antagonists with cannabinoid receptors has been studied to understand their binding mechanisms and structural activity relationships, which is crucial for designing drugs targeting these receptors (J. Shim et al., 2002).

Synthesis and Pharmacological Effects

  • Novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have shown significant antiarrhythmic and antihypertensive activities, highlighting the potential of such compounds in developing new cardiovascular drugs (Barbara Malawska et al., 2002).

Structural and Electronic Properties

  • The structural and electronic properties of anticonvulsant drugs have been explored, providing insights into the design of more effective anticonvulsant therapies (Guy Georges et al., 1989).

Anticancer Activity

  • Pyrimidinyl pyrazole derivatives have been synthesized and evaluated for their antitumor activity, indicating the importance of such compounds in cancer research (H. Naito et al., 2005).

Antimalarial Agents

  • Aryl piperazine and pyrrolidine derivatives have been investigated for their antiplasmodial activity, contributing to the search for new treatments against malaria (A. Mendoza et al., 2011).

properties

IUPAC Name

4-[3-(2,6-dichlorophenyl)propanoyl]-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2/c19-15-4-1-5-16(20)14(15)6-7-17(24)22-9-10-23(18(25)12-22)13-3-2-8-21-11-13/h1-5,8,11H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUZEBRBIMVDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CCC2=C(C=CC=C2Cl)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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